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Introduction

The FAU (Feline Auditory Unc-51-like) gene encodes a fusion protein that is critical in ribosome
biogenesis. This protein is comprised of a ubiquitin-like protein, FUBI, at its N-terminus, and the
ribosomal protein S30 (eS30) at its C-terminus[1][2][3]. In vivo, this fusion protein is post-
translationally cleaved to release the individual FUBI and eS30 proteins[4][5]. Given its
ubiquitous expression and fundamental role in protein synthesis, understanding the function
and regulation of FAU is of significant interest in various research fields, including cancer
biology and drug development[6].

These application notes provide a comprehensive guide to the expression and purification of
recombinant FAU protein. The protocols detailed below are designed for expression in
Escherichia coli (E. coli), a robust and cost-effective system for producing recombinant
proteins[7][8]. The purification strategy employs a multi-step chromatographic process to
achieve high purity.
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Table 1: Expected Yield and Purity at Each Purification Step
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Purification Total Protein FAU Protein . .
Purity (%) Yield (%)

Step (mg) (mg)
Crude Cell

1500 75 5 100
Lysate
Affinity
Chromatography 60 55 91.7 73.3
(IMAC)
lon-Exchange

25 23 92 30.7
Chromatography
Size-Exclusion

18 17.5 97.2 23.3

Chromatography

Note: The data presented are hypothetical and represent typical results for a moderately
expressed, soluble protein of this size in an E. coli system.

Experimental Protocols

Protocol 1: Gene Cloning and Expression Vector
Construction

This protocol describes the process of preparing the FAU gene for expression in E. coli. Codon
optimization is recommended to enhance translation efficiency in the bacterial host[9][10].

1.1. Codon Optimization and Gene Synthesis:
o Obtain the human FAU protein sequence (UniProt ID: P62861)[2][11].

o Perform codon optimization of the full-length FAU cDNA sequence for expression in E. coli
K12 strains. Several online tools and commercial services are available for this purpose.

o Synthesize the codon-optimized FAU gene. It is advisable to include restriction sites at the 5'
and 3' ends compatible with the chosen expression vector (e.g., Ndel and Xhol).

 Incorporate a C-terminal hexahistidine (6xHis) tag in the synthesized gene sequence to
facilitate affinity purification[12].
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1.2. Vector Ligation and Transformation:

e Select a suitable E. coli expression vector, such as pET-28a(+), which contains a T7
promoter for strong, inducible expression.

o Digest both the synthesized FAU gene and the pET-28a(+) vector with the selected
restriction enzymes (e.g., Ndel and Xhol).

o Ligate the digested FAU gene into the linearized pET-28a(+) vector using T4 DNA ligase.
o Transform the ligation product into a competent E. coli cloning strain, such as DH5a.

» Plate the transformed cells on Luria-Bertani (LB) agar plates containing the appropriate
antibiotic for the vector (e.g., kanamycin for pET-28a(+)).

 Incubate the plates overnight at 37°C.

» Select individual colonies and verify the correct insertion of the FAU gene by colony PCR
and Sanger sequencing.

Protocol 2: Recombinant FAU Protein Expression

This protocol details the steps for expressing the FAU protein in an E. coli expression strain.
2.1. Transformation into Expression Host:
« |solate the confirmed pET-28a(+)-FAU plasmid from the cloning strain.

o Transform the plasmid into a competent E. coli expression strain, such as BL21(DE3). These
cells contain the T7 RNA polymerase gene required for expression from the T7 promoter.

o Plate the transformed cells on LB agar with the appropriate antibiotic and incubate overnight
at 37°C.

2.2. Protein Expression:

 Inoculate a single colony of BL21(DE3) cells carrying the pET-28a(+)-FAU plasmid into 50
mL of LB medium with the selective antibiotic.
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e Grow the culture overnight at 37°C with shaking at 220 rpm.
e The next day, inoculate 1 L of fresh LB medium (with antibiotic) with the overnight culture.

e Grow the 1 L culture at 37°C with shaking until the optical density at 600 nm (OD600)
reaches 0.6-0.8.

o To improve protein solubility, it is often beneficial to lower the temperature before induction[9]
[13]. Cool the culture to 18-20°C.

 Induce protein expression by adding isopropyl B-D-1-thiogalactopyranoside (IPTG) to a final
concentration of 0.5 mM.

» Continue to incubate the culture at the lower temperature (18-20°C) for 16-18 hours with
shaking.

o Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

» Discard the supernatant and store the cell pellet at -80°C until purification.

Protocol 3: FAU Protein Purification

This multi-step protocol is designed to purify the His-tagged FAU protein to a high degree of
homogeneity.

3.1. Cell Lysis:

e Resuspend the frozen cell pellet in 30-40 mL of lysis buffer (50 mM Tris-HCI pH 8.0, 300 mM
NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).

e |ncubate on ice for 30 minutes.

e Sonicate the cell suspension on ice to ensure complete lysis. Use short bursts to prevent
overheating and protein denaturation.

» Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to pellet cell debris.

o Collect the supernatant, which contains the soluble FAU protein.
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3.2. Affinity Chromatography (IMAC):
e This step utilizes the 6xHis tag for initial capture and purification[14][15].

o Equilibrate a Ni-NTA affinity column with binding buffer (50 mM Tris-HCI pH 8.0, 300 mM
NaCl, 10 mM imidazole).

o Load the clarified lysate onto the column.

e Wash the column with wash buffer (50 mM Tris-HCI pH 8.0, 300 mM NaCl, 20 mM imidazole)
to remove non-specifically bound proteins.

o Elute the FAU protein with elution buffer (50 mM Tris-HCI pH 8.0, 300 mM NacCl, 250 mM
imidazole).

o Collect fractions and analyze them by SDS-PAGE to identify those containing the purified
FAU protein.

3.3. lon-Exchange Chromatography (IEX):
» This step further purifies the protein based on its net charge.
e Pool the fractions containing FAU from the affinity chromatography step.

» Desalt the pooled fractions into a low-salt buffer (e.g., 20 mM Tris-HCI pH 8.0) using a
desalting column or dialysis.

o Equilibrate an anion-exchange column (e.g., Q-sepharose) with the low-salt buffer.
o Load the desalted protein sample onto the column.
e Wash the column with the low-salt buffer.

» Elute the bound proteins with a linear gradient of increasing salt concentration (e.g., 0-1 M
NaCl in 20 mM Tris-HCI pH 8.0).

e Collect fractions and analyze by SDS-PAGE to identify those with pure FAU.
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3.4. Size-Exclusion Chromatography (SEC):

» This final polishing step separates proteins based on their size and can remove any
remaining aggregates or smaller contaminants.

e Pool the purest fractions from the IEX step.
o Concentrate the pooled fractions using a centrifugal filter device.

o Equilibrate a size-exclusion column (e.g., Superdex 75) with a suitable storage buffer (e.qg.,
20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

o Load the concentrated protein sample onto the column.
e Run the chromatography at a constant flow rate and collect fractions.
e Analyze the fractions by SDS-PAGE. The FAU protein should elute as a single, sharp peak.

e Pool the purest fractions, determine the final protein concentration, and store at -80°C.
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Caption: Workflow for recombinant FAU protein expression and purification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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